molecular formula C20H21N3O3 B10893778 2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B10893778
M. Wt: 351.4 g/mol
InChI Key: KXFJXGLGHUUOGC-UHFFFAOYSA-N
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Description

2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and a primary amine under acidic or basic conditions to form the benzoxazine ring.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.

    Isobutyl Substitution: The isobutyl group is introduced via alkylation using an appropriate alkyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and pyrazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

    Oxidation: Oxidized derivatives of the isobutyl and pyrazole moieties.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.

Scientific Research Applications

2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings.

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring can also participate in ring-opening polymerization, contributing to its material properties.

Comparison with Similar Compounds

Similar Compounds

    2-Isobutyl-5-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Lacks the nitro group, resulting in different reactivity and biological properties.

    2-Isobutyl-5-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.

    2-Isobutyl-5-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine:

Uniqueness

2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2-methylpropyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H21N3O3/c1-13(2)11-15-12-18-17-5-3-4-6-19(17)26-20(22(18)21-15)14-7-9-16(10-8-14)23(24)25/h3-10,13,18,20H,11-12H2,1-2H3

InChI Key

KXFJXGLGHUUOGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(C1)C3=CC=CC=C3OC2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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